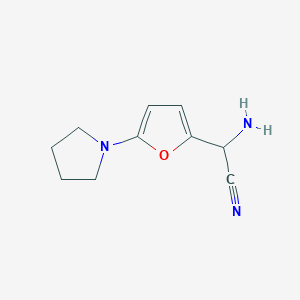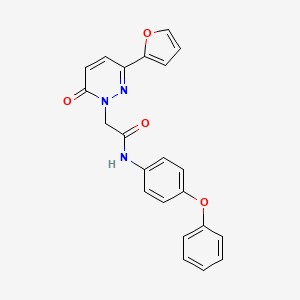
2-(3'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are carefully controlled to maintain the concentration of the organozinc reagent at 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to ensure an oxygen-free environment. The reaction mixture is continuously stirred and monitored to maintain the desired concentration and purity of the product. The final product is then purified and packaged in custom sizes as per the requirements of the end-users .
化学反应分析
Types of Reactions
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Aryl Halides: Serve as electrophilic partners in cross-coupling reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from the reactions of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc bromide moiety acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic transformations .
相似化合物的比较
Similar Compounds
2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of zinc.
4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc Bromide: Differently substituted but used in similar types of reactions.
Uniqueness
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its enhanced reactivity and selectivity, attributed to the presence of fluorine atoms. This makes it particularly useful in the synthesis of complex molecules where precision and efficiency are crucial .
属性
分子式 |
C13H9BrF2OZn |
|---|---|
分子量 |
364.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-fluoro-3-[(3-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
InChI 键 |
MSUZLGFUKDYPBD-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


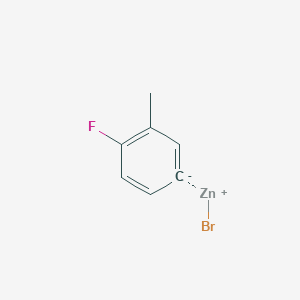
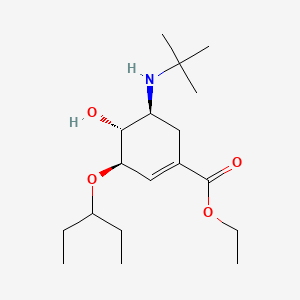
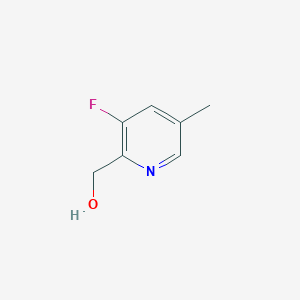
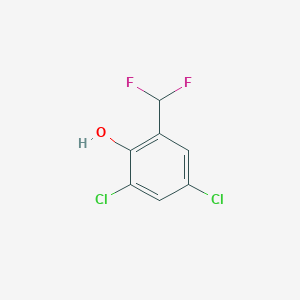
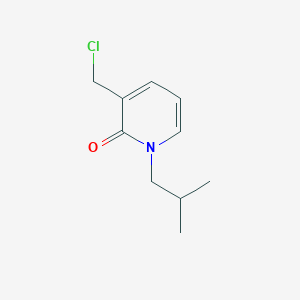
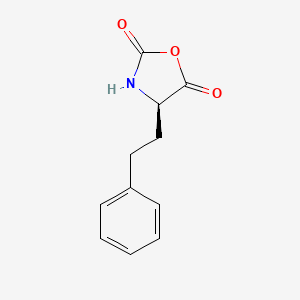
![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
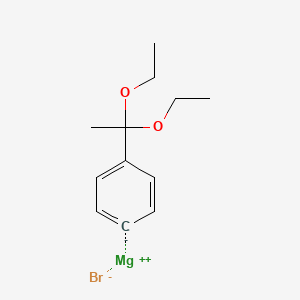
![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
